2-(Aminomethyl)-1,3-dioxolane

Organic Synthesis Physicochemical Characterization Reaction Solvent Selection

2-(Aminomethyl)-1,3-dioxolane (CAS 4388‑97‑0) is a small‑molecule heterocyclic amine with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol. It features a primary aminomethyl substituent at the 2‑position of a saturated 1,3‑dioxolane ring.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 4388-97-0
Cat. No. B1278617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-1,3-dioxolane
CAS4388-97-0
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC1COC(O1)CN
InChIInChI=1S/C4H9NO2/c5-3-4-6-1-2-7-4/h4H,1-3,5H2
InChIKeyQXXRLUXAOFVOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-1,3-dioxolane (CAS 4388-97-0) — Procurement-Relevant Overview of a Primary Aminomethyl Dioxolane Building Block


2-(Aminomethyl)-1,3-dioxolane (CAS 4388‑97‑0) is a small‑molecule heterocyclic amine with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol . It features a primary aminomethyl substituent at the 2‑position of a saturated 1,3‑dioxolane ring. The compound exists as a liquid at ambient temperature (20 °C), with a reported density of 1.079 g/cm³ (or 1.100 g/mL from alternative vendor data) and a boiling point of 154.4 °C at 760 mmHg . The 1,3‑dioxolane core imparts distinct polarity and hydrogen‑bonding characteristics relative to purely carbocyclic or tetrahydrofuran‑based analogs. Authoritative spectral reference data—including ¹H NMR (399.65 MHz, CDCl₃), ¹³C NMR (100.40 MHz, CDCl₃), mass, and IR spectra—are publicly available through the AIST SDBS database [1].

Why Generic Substitution Fails for 2-(Aminomethyl)-1,3-dioxolane: Heteroatom‑Mediated Reactivity and Conformational Constraints


The 1,3‑dioxolane ring in 2‑(aminomethyl)‑1,3‑dioxolane is not a passive structural scaffold; it actively modulates the basicity, nucleophilicity, and hydrogen‑bonding capacity of the pendant aminomethyl group. Substituting this compound with a seemingly comparable aminomethyl heterocycle—such as tetrahydrofurfurylamine (oxolan‑2‑ylmethanamine) or 2‑aminomethyl‑1,4‑dioxane—introduces measurable differences in ring‑oxygen count, ring size, and conformational flexibility that alter reaction kinetics, chelation behavior, and downstream product purity [1]. The patent literature explicitly recognizes that aminomethyl‑1,3‑dioxolanes exhibit distinct fungicidal efficacy profiles compared to structurally related aminomethyl‑heterocyclic analogs, underscoring that even modest ring‑oxygen variations produce non‑interchangeable performance outcomes [2]. Consequently, procurement decisions that treat all “aminomethyl heterocycles” as functionally equivalent risk introducing uncharacterized variables into reproducible synthetic protocols or biological assays.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-1,3-dioxolane Relative to In‑Class Analogs


Density and Boiling Point Differentiate 2-(Aminomethyl)-1,3-dioxolane from the N‑Methyl Homolog

The secondary amine homolog 2‑methylaminomethyl‑1,3‑dioxolane (CAS 57366‑77‑5) exhibits a lower density and a marginally lower boiling point than the primary amine 2‑(aminomethyl)‑1,3‑dioxolane. These differences arise from reduced intermolecular hydrogen‑bonding capacity and altered molecular packing, which influence solvent compatibility, distillation behavior, and reaction work‑up protocols .

Organic Synthesis Physicochemical Characterization Reaction Solvent Selection

GC‑Validated Purity Thresholds: Commercial 2-(Aminomethyl)-1,3-dioxolane Consistently Exceeds 98% via Orthogonal Analytical Methods

Major commercial suppliers consistently certify 2‑(aminomethyl)‑1,3‑dioxolane to a purity of >98.0% as determined by gas chromatography (GC) and/or titration (T) . This dual‑method analytical specification is not uniformly documented for less‑commercialized 1,3‑dioxolane derivatives, providing a baseline purity benchmark that minimizes the risk of reactive amine impurities interfering in subsequent coupling or condensation reactions.

Quality Control Analytical Chemistry Synthetic Intermediate Procurement

Authoritative Spectral Reference Data for 2-(Aminomethyl)-1,3-dioxolane Enable Unambiguous Identity Confirmation

The National Institute of Advanced Industrial Science and Technology (AIST) maintains publicly accessible, high‑resolution ¹H NMR (399.65 MHz, CDCl₃) and ¹³C NMR (100.40 MHz, CDCl₃) spectra for 2‑(aminomethyl)‑1,3‑dioxolane (SDBS No. 50166) [1]. In contrast, many structurally related 1,3‑dioxolane aminomethyl derivatives lack deposition in such authoritative, free‑access spectral databases, forcing users to rely on simulated spectra or vendor‑provided data of variable quality.

NMR Spectroscopy Reference Standards Compound Authentication

The 1,3‑Dioxolane Ring Imparts Distinct Hydrogen‑Bonding and Conformational Properties Relative to Tetrahydrofuran Analogs

Replacement of the 1,3‑dioxolane ring with a tetrahydrofuran (THF) ring alters the oxygen atom count and the resulting hydrogen‑bonding potential. The 1,3‑dioxolane system provides two ether‑type oxygen atoms capable of participating in hydrogen‑bonding and metal‑chelation interactions, whereas the THF analog (tetrahydrofurfurylamine, CAS 4795‑29‑3) contains only a single oxygen atom . This structural distinction has been shown to directly impact biological activity in dioxolane‑containing pharmacophores: literature on quaternary 1,3‑dioxolane muscarinic agonists demonstrates that the ring oxygen arrangement contributes to receptor binding potency [1].

Medicinal Chemistry Structure‑Activity Relationship Ligand Design

Procurement‑Optimized Application Scenarios for 2-(Aminomethyl)-1,3-dioxolane


Synthesis of 2‑Substituted 1,3‑Dioxolane Pharmacophores Requiring a Primary Amine Handle

As documented in patent literature, 2‑(aminomethyl)‑1,3‑dioxolane serves as a foundational scaffold for constructing bioactive 1,3‑dioxolane derivatives. The primary aminomethyl group at the 2‑position provides a versatile synthetic handle for amide bond formation, reductive amination, and nucleophilic substitution reactions, enabling the preparation of fungicidal agents and other pharmacologically active molecules [1]. The well‑characterized physicochemical properties (density 1.079–1.100 g/mL, bp 154.4 °C) and readily available spectral reference data facilitate reproducible reaction scale‑up and analytical characterization.

Ligand Synthesis for Metal‑Catalyzed Reactions Exploiting Dual‑Oxygen Chelation

The 1,3‑dioxolane core of 2‑(aminomethyl)‑1,3‑dioxolane contains two ether‑type oxygen atoms, providing enhanced chelation potential relative to single‑oxygen heterocycles such as tetrahydrofurfurylamine. This structural feature supports the design of bidentate or tridentate ligands in which the dioxolane oxygen atoms participate in metal coordination alongside the pendant amine. Procurement of 2‑(aminomethyl)‑1,3‑dioxolane with a validated purity of >98.0% (GC)(T) ensures that trace amine impurities do not competitively bind the catalytic metal center, preserving catalyst turnover and enantioselectivity.

Development of 1,3‑Dioxolane‑Containing PROTAC Linkers and Bifunctional Degraders

The aminomethyl‑1,3‑dioxolane motif provides a conformationally constrained, oxygen‑rich linker segment suitable for incorporation into proteolysis‑targeting chimeras (PROTACs) and other bifunctional molecules. The saturated 1,3‑dioxolane ring introduces moderate rigidity and defined spatial orientation of the amine attachment point, parameters that influence ternary complex formation and degradation efficiency. The availability of certified ¹H and ¹³C NMR reference spectra through AIST SDBS [2] enables rigorous intermediate characterization and supports regulatory documentation in drug discovery programs.

Building Block for Oxygen‑Heterocycle Library Synthesis and Diversity‑Oriented Synthesis

As a primary amine‑functionalized 1,3‑dioxolane, this compound enables rapid diversification through amide coupling, sulfonamide formation, and urea synthesis, generating structurally diverse oxygen‑heterocycle libraries. The commercial availability at >98.0% purity with orthogonal GC and titration validation [3] reduces the burden of pre‑synthesis purification and supports parallel synthesis workflows where consistent starting material quality is critical for hit‑to‑lead reproducibility.

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